

Application Notes and Protocols: BAR502

Solubility in Ethanol and PEG300

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Compound of Interest

Compound Name: BAR502

Cat. No.: B605914

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Introduction

BAR502 is a potent dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.^{[1][2]} Its ability to modulate these key receptors makes it a promising therapeutic candidate for metabolic and cholestatic liver diseases, such as non-alcoholic steatohepatitis (NASH).^{[3][4]} A critical aspect of preclinical and clinical development is the formulation of **BAR502**, which necessitates a thorough understanding of its solubility in various pharmaceutically acceptable solvents. This document provides detailed information on the solubility of **BAR502** in ethanol and polyethylene glycol 300 (PEG300), along with comprehensive protocols for its determination and an overview of the relevant signaling pathways.

Quantitative Solubility Data

The solubility of **BAR502** has been determined in ethanol, and while a consensus is emerging, some variability in reported values exists. Data for solubility in pure PEG300 is not readily available in the literature; however, its solubility in a vehicle containing PEG300 has been reported.

| Solvent/Vehicle | Reported Solubility | Molar Concentration (mM) | Notes |
|--|---------------------|--------------------------|---|
| Ethanol | 51.0 mg/mL | 129.89 mM | [2][5] |
| Ethanol | ≥ 50 mg/mL | 127.35 mM | Saturation not fully determined.[1] |
| Ethanol | 2 mg/mL | 5.09 mM | [6] |
| 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 6.37 mM | Clear solution; saturation not fully determined.[1] |

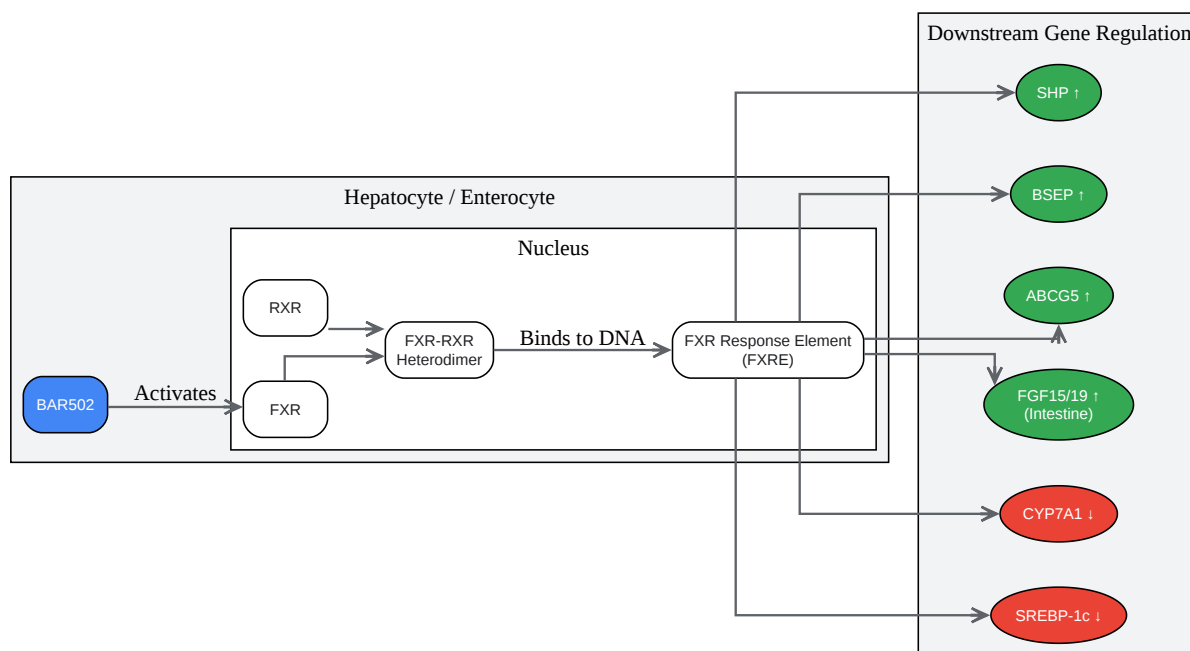
Note on Discrepancies: The reported solubility of **BAR502** in ethanol varies across different suppliers and studies. The higher value of approximately 51 mg/mL is more frequently cited. Researchers should verify the solubility with their specific batch of **BAR502**.

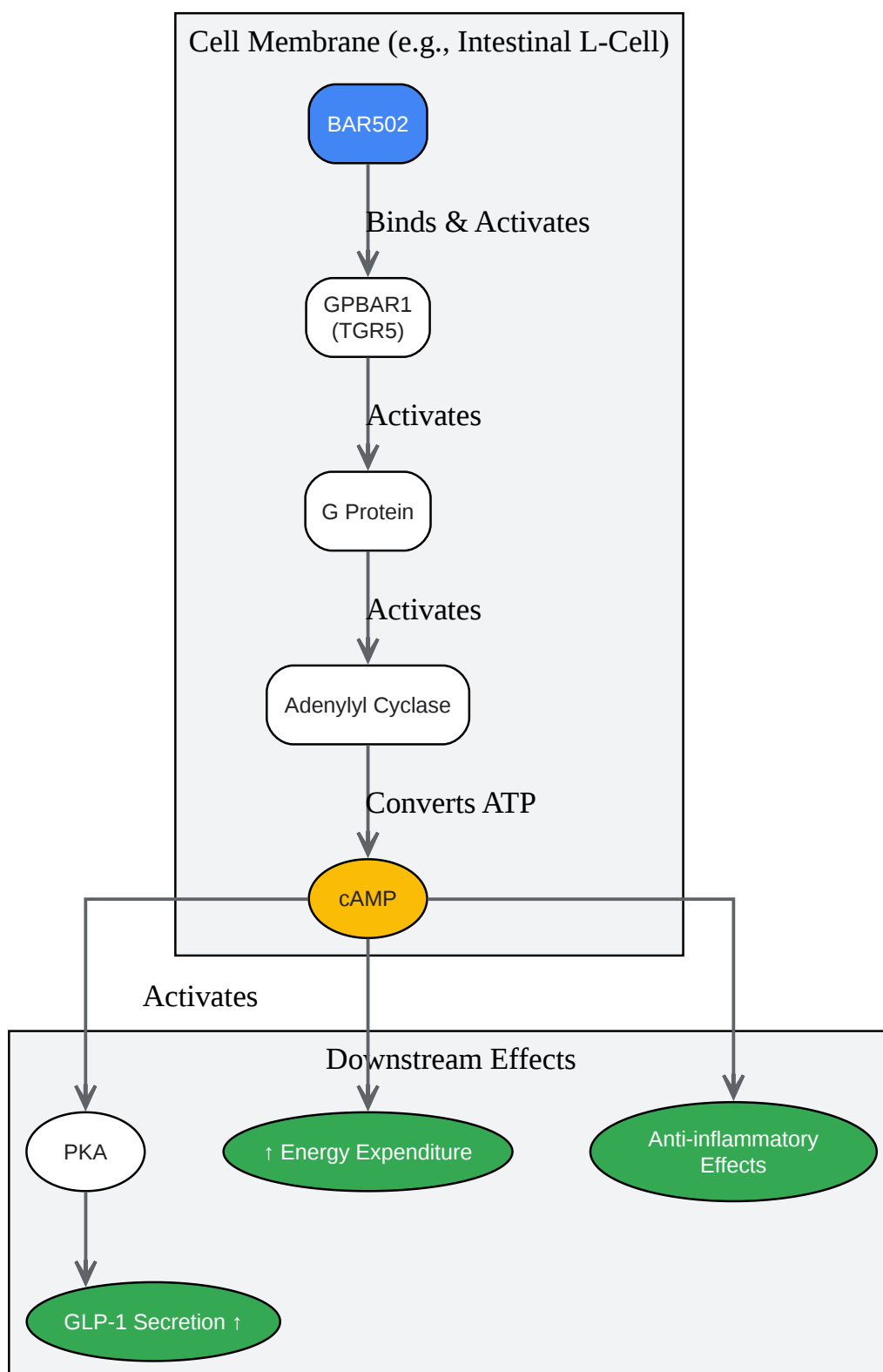
Signaling Pathways of BAR502

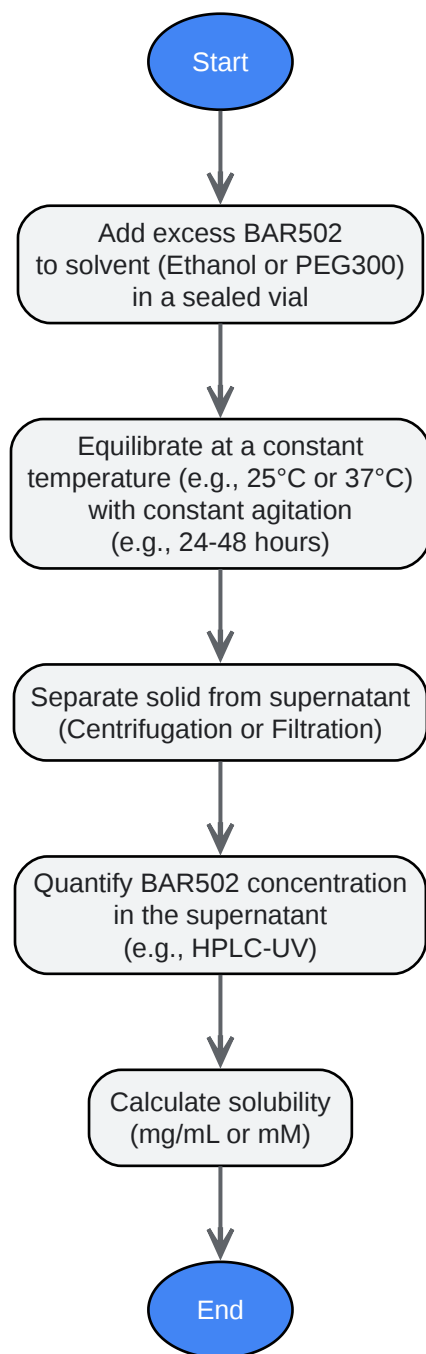
BAR502 exerts its biological effects through the activation of two distinct signaling pathways: the nuclear receptor FXR pathway and the membrane-bound GPBAR1 pathway.

BAR502-Mediated FXR Activation

As a potent FXR agonist, **BAR502** plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[3][7] Upon binding to FXR in the nucleus of hepatocytes and enterocytes, **BAR502** induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene transcription.[3]







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